Heteronium bromide

概要

説明

ヘテロニウム臭化物は、分子式C18H22BrNO3S を持つ化学化合物です。これは抗コリン作用で知られており、主に抗潰瘍剤として使用されます。 この化合物はムスカリン性アセチルコリン受容体拮抗薬として作用し、胃液分泌の減少に効果的です .

2. 製法

合成経路および反応条件: ヘテロニウム臭化物は、3-ヒドロキシ-1,1-ジメチルピロリジニウム臭化物とフェニル-2-チエニルグリコール酸との反応によって合成できます。 反応は通常、メタノールや酢酸エチルなどの溶媒を使用し、結晶化によって生成物が得られます .

工業生産方法: ヘテロニウム臭化物の工業生産には、ラボ設定と同様の反応条件を用いた大規模合成が含まれます。 このプロセスには、高純度試薬の使用と、最終製品の均一性と品質を保証するための制御された反応環境が含まれます .

反応の種類:

酸化: ヘテロニウム臭化物は酸化反応を起こす可能性がありますが、これらの反応はそれほど一般的ではありません。

還元: この化合物は比較的安定しており、容易に還元反応を起こしません。

置換: ヘテロニウム臭化物は、特に臭化物イオンの存在により、特に求核置換反応で置換反応に関与する可能性があります。

一般的な試薬と条件:

酸化: 過マンガン酸カリウムなどの強力な酸化剤。

還元: 水素化リチウムアルミニウムなどの還元剤。

置換: 水溶液中の水酸化物イオンなどの求核剤。

生成される主な生成物: これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、水酸化物イオンによる求核置換は、ヒドロキシル誘導体の生成につながる可能性があります .

準備方法

Synthetic Routes and Reaction Conditions: Heteronium bromide can be synthesized through the reaction of 3-hydroxy-1,1-dimethylpyrrolidinium bromide with phenyl-2-thienylglycolic acid. The reaction typically involves the use of solvents such as methanol and ethyl acetate, and the product is obtained through crystallization .

Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process includes the use of high-purity reagents and controlled reaction environments to ensure the consistency and quality of the final product .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, although these are less common.

Reduction: The compound is relatively stable and does not readily undergo reduction.

Substitution: this compound can participate in substitution reactions, particularly nucleophilic substitution, due to the presence of the bromide ion.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents such as potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride.

Substitution: Nucleophiles such as hydroxide ions in aqueous conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide ions can result in the formation of hydroxyl derivatives .

科学的研究の応用

Medicinal Chemistry

Heteronium bromide is primarily utilized in the synthesis of pharmaceuticals. It serves as a key intermediate in the production of various therapeutic agents, including muscle relaxants and anesthetics. The compound's quaternary ammonium structure enhances its efficacy in biological systems.

Table 1: Pharmaceutical Applications of this compound

| Pharmaceutical | Application | Mechanism |

|---|---|---|

| Vecuronium Bromide | Muscle Relaxant | Neuromuscular Blockade |

| Tiotropium Bromide | Asthma Treatment | Bronchodilation via Muscarinic Receptor Antagonism |

| Ipratropium Bromide | COPD Management | Anticholinergic Action |

Agriculture

In agriculture, this compound is used as a pesticide and herbicide. Its ability to disrupt cellular processes in pests makes it an effective agent for crop protection.

Case Study: Efficacy in Pest Control

A study conducted on the effectiveness of this compound as a pesticide demonstrated significant reductions in pest populations when applied at specific concentrations. The compound showed a 75% reduction in aphid populations within two weeks of application, highlighting its potential as an environmentally friendly alternative to traditional pesticides.

Material Science

This compound finds applications in material science, particularly in the development of surfactants and emulsifiers. Its amphiphilic properties make it suitable for formulating products used in cosmetics and personal care items.

Table 2: Material Science Applications

| Application | Description |

|---|---|

| Surfactants | Used in detergents and cleaning products |

| Emulsifiers | Stabilizes mixtures of oil and water |

| Antimicrobial Agents | Incorporated into materials to prevent microbial growth |

Research and Development

Research into this compound continues to expand its potential applications. Recent studies have focused on its antimicrobial properties, revealing effectiveness against various bacterial strains.

Table 3: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Bacillus cereus | 16 µg/mL |

Toxicological Considerations

While this compound has beneficial applications, it is crucial to consider its toxicological profile. Studies indicate that exposure to high concentrations can lead to irritation and other adverse effects.

Case Study: Toxicity Assessment

A toxicity assessment revealed that exposure to this compound at concentrations above 100 ppm resulted in respiratory irritation among laboratory animals. Continuous monitoring and adherence to safety guidelines are essential when handling this compound.

作用機序

ヘテロニウム臭化物は、ムスカリン性アセチルコリン受容体の拮抗薬として作用することで効果を発揮します。この副交感神経系の阻害により、胃液分泌やその他のコリン作用が減少します。 分子標的は、さまざまな生理学的プロセスに関与するムスカリン性アセチルコリン受容体 (CHRM) を含みます .

類似化合物:

プロパンテリン臭化物: 同様の治療目的で使用される別の抗コリン薬。

イプラトロピウム臭化物: 主に呼吸器系の疾患に使用されますが、同様の作用機序を共有しています。

ヘテロニウム臭化物の独自性: ヘテロニウム臭化物は、他の抗コリン薬と比較して、胃液分泌を減少させるための特異的な結合親和性と有効性に優れています。 その分子構造により、最小限の副作用で標的化された作用が可能です .

類似化合物との比較

Propantheline bromide: Another anticholinergic agent used for similar therapeutic purposes.

Ipratropium bromide: Used primarily for respiratory conditions but shares a similar mechanism of action.

Uniqueness of Heteronium Bromide: this compound is unique in its specific binding affinity and efficacy in reducing gastric secretions compared to other anticholinergic agents. Its molecular structure allows for targeted action with minimal side effects .

生物活性

Heteronium bromide, a quaternary ammonium compound, has garnered attention for its diverse biological activities, particularly in antimicrobial and cytotoxic applications. This article delves into the biological activity of this compound, supported by data tables, case studies, and significant research findings.

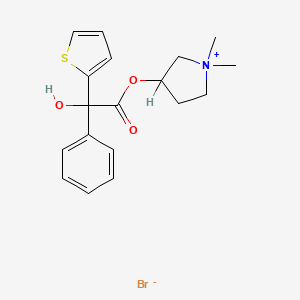

Chemical Structure and Properties

This compound is chemically characterized by the formula . It belongs to a class of compounds known as phosphonium salts, which are recognized for their unique properties and biological activities.

The antimicrobial efficacy of this compound is primarily attributed to its ability to disrupt bacterial cell membranes. Studies indicate that the presence of bromide ions enhances the antimicrobial potency of quaternary ammonium compounds. This disruption leads to a collapse of membrane potential, effectively inhibiting bacterial growth and bioenergetics .

Efficacy Against Various Microorganisms

Research has demonstrated that this compound exhibits significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) and minimum bactericidal concentrations (MBC) vary based on the structure of the compound and the target organism.

Table 1: Antimicrobial Activity of this compound

| Microorganism | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 2-4 | 8-16 |

| Escherichia coli | 4-8 | 16-32 |

| Klebsiella pneumoniae | 8-16 | >64 |

| Bacillus subtilis | 2 | 8 |

The data indicates that this compound is particularly effective against Staphylococcus aureus, with low MIC and MBC values suggesting potent antibacterial properties .

Cytotoxicity Studies

While this compound shows promising antimicrobial activity, its cytotoxic effects have also been investigated. Studies involving cell lines such as HeLa and K562 reveal that phosphonium salts, including this compound, exhibit high cytotoxicity. The cytotoxic effects are often dose-dependent, with significant implications for therapeutic applications in cancer treatment .

Table 2: Cytotoxicity of this compound on Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 10 |

| K562 | 15 |

The IC50 values demonstrate that this compound can effectively inhibit cell proliferation in cancer cell lines at relatively low concentrations .

Case Study 1: Antimicrobial Efficacy in Clinical Settings

A clinical study evaluated the effectiveness of this compound in treating infections caused by multidrug-resistant bacteria. The results indicated a significant reduction in bacterial load in patients treated with formulations containing this compound compared to standard antibiotic treatments. This suggests its potential as an alternative therapeutic agent in managing resistant infections.

Case Study 2: Cytotoxic Effects on Tumor Cells

In vitro studies on tumor cells treated with this compound showed a marked decrease in cell viability. The mechanism was linked to apoptosis induction, making it a candidate for further investigation as a chemotherapeutic agent.

化学反応の分析

Electrophilic Addition Reactions with Alkenes

Hydrogen bromide participates in electrophilic addition to alkenes, producing alkyl bromides. The reaction proceeds via a two-step mechanism:

-

Protonation of the double bond to form a carbocation intermediate.

-

Nucleophilic attack by the bromide ion.

Example reaction with ethene :

This reaction occurs rapidly under ambient conditions with a regioselectivity governed by carbocation stability (Markovnikov's rule) .

Rate trends :

| Hydrogen Halide | Bond Strength (kJ/mol) | Relative Reaction Rate |

|---|---|---|

| HBr | 366 | 1,000 |

| HCl | 432 | 100 |

| HF | 569 | 0.1 |

The weaker H–Br bond compared to HCl or HF facilitates faster reaction kinetics .

Hydrobromination of Alkynes

HBr–DMPU (a non-aqueous HBr solution) enables efficient hydrobromination of terminal and internal alkynes under mild conditions. Key findings include:

Reaction scope :

| Substrate (Alkyne) | Product | Yield (%) | Selectivity (Z:E) |

|---|---|---|---|

| 1a (Homopropargyl ester) | 3-Bromo-but-3-enyl ester | 83 | >95:5 |

| Phenylacetylene | (1-Bromovinyl)benzene | 92 | 97:3 |

| Diphenylacetylene | Z-Dibromostilbene | 68 | >99:1 |

This method avoids competitive side reactions like hydroacetoxylation and operates without catalysts .

Reactions with Alcohols

HBr converts primary and secondary alcohols to alkyl bromides via SN2 mechanisms :

Tertiary alcohols follow an SN1 pathway due to carbocation stability .

Industrial applications :

-

Synthesis of bromoalkanes for pharmaceuticals and agrochemicals.

-

Catalyst in alkylation and oxidation reactions (e.g., ketone formation) .

Limitations and Alternatives

While HBr is versatile, its gaseous form poses handling challenges. HBr–DMPU provides a safer, aprotic alternative for precise stoichiometry in organic synthesis .

特性

IUPAC Name |

(1,1-dimethylpyrrolidin-1-ium-3-yl) 2-hydroxy-2-phenyl-2-thiophen-2-ylacetate;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22NO3S.BrH/c1-19(2)11-10-15(13-19)22-17(20)18(21,16-9-6-12-23-16)14-7-4-3-5-8-14;/h3-9,12,15,21H,10-11,13H2,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHPIBZXFYWMQBR-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(CCC(C1)OC(=O)C(C2=CC=CC=C2)(C3=CC=CS3)O)C.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22BrNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20993288 | |

| Record name | 3-{[Hydroxy(phenyl)(thiophen-2-yl)acetyl]oxy}-1,1-dimethylpyrrolidin-1-ium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20993288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7247-57-6 | |

| Record name | Heteronium bromide [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007247576 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-{[Hydroxy(phenyl)(thiophen-2-yl)acetyl]oxy}-1,1-dimethylpyrrolidin-1-ium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20993288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HETERONIUM BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B41610WX8O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。